molecular formula C27H37N3O7S2 B1139161 [1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid CAS No. 1346753-00-1

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

Cat. No. B1139161
M. Wt: 579.73
InChI Key:
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Description

The compound of interest is likely a synthetic molecule with potential applications in pharmaceuticals or materials science. Its structure suggests it might interact with biological systems or be used in chemical synthesis due to the presence of functional groups like cyano, ether, and sulfonate moieties.

Synthesis Analysis

Synthesis of complex molecules involving methanesulfonic acid often employs it as a reagent or catalyst due to its strong acidic nature and ability to facilitate various chemical reactions, including reductive ring-opening and derivatization (Zinin et al., 2007; Lin et al., 1999).

Molecular Structure Analysis

The analysis of molecular structures often involves spectroscopic methods and computational modeling to understand the spatial arrangement and electronic properties of the molecule. Structural studies might involve X-ray crystallography or NMR spectroscopy to detail the atomic and molecular configuration (Binkowska et al., 2001).

Chemical Reactions and Properties

The compound's reactivity can be inferred from its functional groups. The presence of a cyano group and an ether linkage suggests reactivity towards nucleophiles, potential participation in addition reactions, and sensitivity to acidic or basic conditions. Studies on similar molecules highlight the versatility and reactivity of such functional groups in synthetic chemistry (Thalluri et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point can be predicted based on the molecular structure. The presence of dimethoxyphenyl groups suggests potential solubility in organic solvents, while the ionic methanesulfonate form indicates increased solubility in polar solvents or water.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, can be analyzed through experimental methods. The compound's stability might be influenced by the methanesulfonic acid moiety, known for its strong acid character and role in sulfonation reactions (Kelly & Murrell, 1999).

Scientific Research Applications

Synthesis and Fluorescence Properties

  • Synthesis and Application in Fluorescent Dyes : A study by Sabnis et al. (1992) explored the synthesis of 4-(coumarin-3-yl)thiophenes, which share structural similarities with the compound , using piperidine as a catalyst. These thiophenes were applied to polyester fibers as fluorescent disperse dyes, exhibiting notable fluorescence and dyeing properties (Sabnis, Kazemi, & Rangnekar, 1992).

Applications in Drug Synthesis

  • Improved Synthesis of Clopidogrel Sulfate : A process involving the condensation of similar thiophene derivatives was used in the improved synthesis of Clopidogrel sulfate, a drug used to prevent blood clots (Hu Jia-peng, 2012).

Antimicrobial and Docking Studies

  • Antimicrobial Evaluation and Docking Studies : Compounds structurally similar to the one , involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, demonstrated antimicrobial activity and were subjected to docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Synthesis for Pharmaceutical Applications

  • Synthesis for Selective Estrogen Receptor Modulators : The synthesis of 2-dimethylamino-1-benzothiophen derivatives, which are structurally similar, has been utilized in pharmaceutical applications, particularly for the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, & Androsov, 2015).

Crystal Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of compounds containing similar structural features has been determined, providing insights into their molecular interactions and potential pharmaceutical applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S.CH4O3S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4;1-5(2,3)4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3;1H3,(H,2,3,4)/b20-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEIHKAPFXUACW-QMGGKDRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Reactant of Route 3
Reactant of Route 3
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Reactant of Route 4
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Reactant of Route 5
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid
Reactant of Route 6
Reactant of Route 6
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

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